Avanafil's 26.7-Fold Higher Selectivity for PDE5 over PDE1 Versus Sildenafil
Avanafil demonstrates a quantifiably superior selectivity profile against the PDE1 isozyme compared to both sildenafil and vardenafil. PDE1 is predominantly expressed in cardiac tissue and vascular smooth muscle; its inhibition is mechanistically linked to hemodynamic adverse events such as flushing and hypotension [1]. In head-to-head in vitro enzyme assays, avanafil exhibited a selectivity ratio (IC₅₀ PDE1 / IC₅₀ PDE5) exceeding 10,000-fold, indicating negligible cross-reactivity at therapeutic concentrations [2]. This contrasts markedly with sildenafil's 375-fold selectivity and vardenafil's 1,000-fold selectivity [2]. The quantified difference represents a 26.7-fold greater selectivity for avanafil over sildenafil (10,000/375 = 26.7), a distinction that is both statistically and clinically relevant.
| Evidence Dimension | Selectivity ratio for PDE1 versus PDE5 (IC₅₀ PDE1 / IC₅₀ PDE5) |
|---|---|
| Target Compound Data | >10,000-fold |
| Comparator Or Baseline | Sildenafil: 375-fold; Vardenafil: 1,000-fold |
| Quantified Difference | >26.7-fold greater selectivity vs. sildenafil; >10-fold vs. vardenafil |
| Conditions | In vitro enzyme inhibition assays using recombinant human PDE isozymes; IC₅₀ values determined for each PDE |
Why This Matters
This large, quantified difference in PDE1 selectivity supports the scientific rationale for selecting avanafil in research or clinical protocols where minimizing off-target cardiovascular effects is a priority.
- [1] Wang R, Burnett AL, Heller WH, et al. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: Implications for clinical safety and improved tolerability. J Sex Med. 2012;9(8):2122-2133. doi:10.1111/j.1743-6109.2012.02822.x View Source
- [2] Katz EG, Tan RBW, Rittenberg D, Hellstrom WJG. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Ther Clin Risk Manag. 2014;10:701-711. doi:10.2147/TCRM.S57610 (Table 3) View Source
